

# Aureusimine B (Phevalin): A Technical Guide for Researchers

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Staphylococcal Secondary Metabolite

#### Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus and other bacteria.[1][2][3] As a product of a non-ribosomal peptide synthetase (NRPS), phevalin has garnered interest for its potential roles in bacterial virulence, host-pathogen interactions, and as a bioactive molecule with potential therapeutic applications.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of Aureusimine B, tailored for researchers, scientists, and drug development professionals.

# **Chemical Structure and Properties**

**Aureusimine B** is a cyclic dipeptide with a monoketopiperazine core structure.[5] It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates phenylalanine and valine residues.[4]

Table 1: Physicochemical Properties of Aureusimine B (Phevalin)



Property	Value	Source
CAS Number	170713-71-0	[6]
Molecular Formula	C14H16N2O	[6]
Molecular Weight	228.3 g/mol	[6]
Canonical SMILES	CC(C)C1=NC=C(NC1=O)CC2 =CC=CC=C2	[6]
Solubility	Slightly soluble in Chloroform and Methanol	[6]
Storage	Store at -20°C	[6]

## **Biological Properties and Activity**

**Aureusimine B** exhibits a range of biological activities, primarily impacting host cells. It has been shown to have a modest direct effect on human keratinocyte gene expression, but its effects are significantly amplified in the presence of other staphylococcal products.[2][7]

Table 2: Biological and Pharmacological Properties of Aureusimine B (Phevalin)



Property	Description	Source
Source Organisms	Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus capitis, Streptomyces sp.	[1][5][8]
Biosynthesis	Synthesized by the AusA non- ribosomal peptide synthetase (NRPS) from phenylalanine and valine.	[4][5]
Biological Role	Implicated in virulence factor gene expression in S. aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication.	[2][7]
Effect on Host Cells	Modulates gene expression in human keratinocytes, potentially impacting wound healing processes like apoptosis, proliferation, and cell migration through deranged activation of MAPK/AP-1 signaling cascades.	[1][2]
Enzyme Inhibition	Originally reported to exhibit calpain inhibitor activity (IC <sub>50</sub> = $1.3  \mu M$ in a casein hydrolysis assay). However, its activity against $\mu$ -calpain was found to be non-existent, suggesting isoform specificity.	[1][6]

# **Experimental Protocols**



Detailed methodologies are crucial for the accurate study of **Aureusimine B**. The following sections outline key experimental protocols cited in the literature.

#### **Production and Quantification of Aureusimine B**

- 1. Bacterial Culture and Sample Preparation:
- S. aureus strains are cultured in appropriate media such as Tryptic Soy Broth (TSB) or RPMI 1640.[5][8]
- For biofilm production, cultures can be grown in a colony drip flow reactor.[1]
- Supernatants from planktonic or biofilm cultures are collected for analysis.[1]
- For extraction, spent medium can be subjected to organic extraction.
- 2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
- Instrumentation: An HPLC system coupled to a mass spectrometer is used for detection and quantification.
- Sample Analysis: Organic extracts of bacterial cultures are analyzed.
- Observation: Studies have shown that S. aureus biofilms produce significantly more phevalin than their planktonic counterparts.[1][2]
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: Used to analyze the composition of conditioned media and identify metabolites.
- Sample Preparation: Conditioned media from bacterial cultures are analyzed directly.
- Observation: NMR analysis has been used to show that the addition of phevalin to planktonic
   S. aureus cultures does not significantly alter the overall extracellular metabolome.[7]

## **Analysis of Biological Activity**

1. Human Keratinocyte (HK) Culture and Treatment:

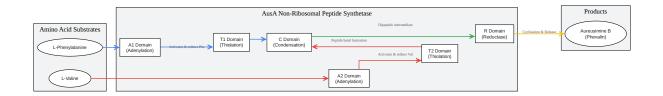


- Primary human keratinocytes are cultured under standard cell culture conditions.
- Cells are treated with purified phevalin, S. aureus conditioned medium (PCM), or PCM spiked with additional phevalin.[2]
- 2. Gene Expression Analysis (Microarray and qRT-PCR):
- RNA Extraction: Total RNA is extracted from treated and control keratinocytes.
- Microarray Analysis: Gene expression profiling is performed using microarrays to identify global changes in transcription.
- Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression of specific genes
  of interest identified from microarray data. The fold change in gene expression is calculated
  relative to a housekeeping gene like GAPDH.[2]
- 3. Apoptosis Assays (TUNEL Assay):
- Purpose: To determine if phevalin induces apoptosis in human keratinocytes.
- Methodology: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
   assay is used to detect DNA fragmentation, a hallmark of apoptosis.
- Observation: Studies have shown that phevalin alone does not induce apoptosis in human keratinocytes.[7]

### Signaling Pathways and Biosynthesis

The following diagrams illustrate the biosynthetic pathway of **Aureusimine B** and a typical experimental workflow for studying its effects.

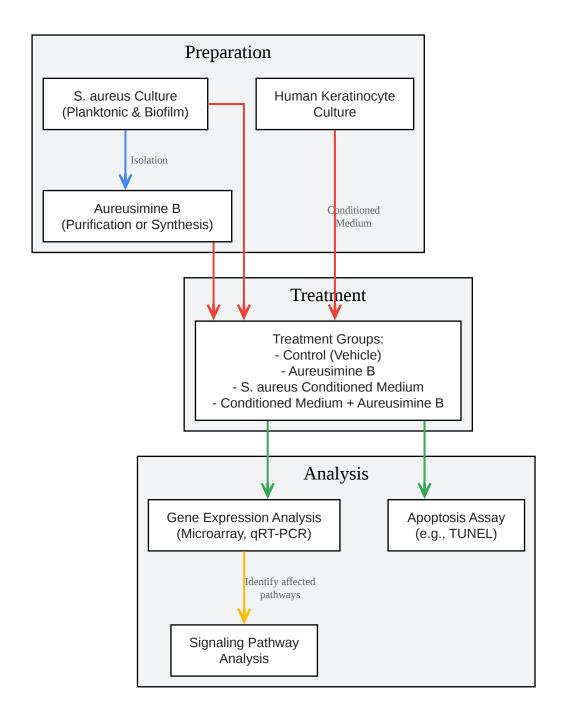




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Caption: Biosynthesis of **Aureusimine B** by the AusA NRPS.





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Caption: Experimental workflow for studying **Aureusimine B** effects.

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#### References

- 1. Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (aureusimine B)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PMC [pmc.ncbi.nlm.nih.gov]
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